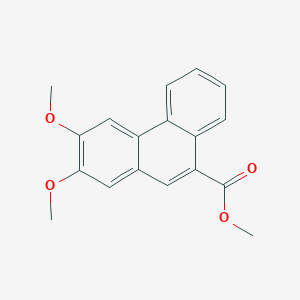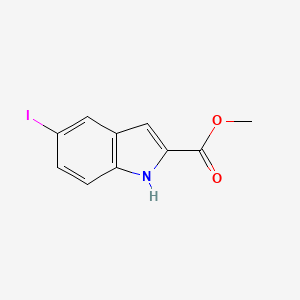![molecular formula C12H12F3NO3S B14018580 Methyl 3-[[3-(trifluoromethyl)phenyl]carbamoylsulfanyl]propanoate CAS No. 78614-24-1](/img/structure/B14018580.png)
Methyl 3-[[3-(trifluoromethyl)phenyl]carbamoylsulfanyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[[3-(trifluoromethyl)phenyl]carbamoylsulfanyl]propanoate is an organic compound with the molecular formula C12H12F3NO3S and a molecular weight of 307.29 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a carbamoylsulfanyl group and a propanoate ester. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields of research and industry .
Méthodes De Préparation
The synthesis of methyl 3-[[3-(trifluoromethyl)phenyl]carbamoylsulfanyl]propanoate typically involves the reaction of 3-mercaptopropionic acid methyl ester with 3-(trifluoromethyl)phenyl isocyanate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The synthetic route can be summarized as follows:
- Starting Materials:
- 3-Mercaptopropionic acid methyl ester (CAS: 2935-90-2)
- 3-(Trifluoromethyl)phenyl isocyanate (CAS: 329-01-1)
- Reaction Conditions:
- Solvent: Typically anhydrous dichloromethane or another suitable organic solvent.
- Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
- Catalyst: A base such as triethylamine may be used to facilitate the reaction.
- Procedure:
- The 3-mercaptopropionic acid methyl ester is dissolved in the solvent.
- The 3-(trifluoromethyl)phenyl isocyanate is added dropwise to the solution with stirring.
- The reaction mixture is stirred for several hours until the reaction is complete.
- The product is isolated by standard purification techniques such as column chromatography.
Analyse Des Réactions Chimiques
Methyl 3-[[3-(trifluoromethyl)phenyl]carbamoylsulfanyl]propanoate can undergo various chemical reactions, including:
- Oxidation:
- The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
- Reduction:
- Reduction reactions can convert the carbamoylsulfanyl group to a thiol group using reducing agents like lithium aluminum hydride.
- Substitution:
- The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
- Hydrolysis:
- The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol using acidic or basic hydrolysis.
Applications De Recherche Scientifique
Methyl 3-[[3-(trifluoromethyl)phenyl]carbamoylsulfanyl]propanoate has several applications in scientific research:
- Chemistry:
- It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
- Biology:
- The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
- Medicine:
- Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
- Industry:
- The compound is used in the development of agrochemicals, materials science, and other industrial applications where the trifluoromethyl group imparts desirable properties.
Mécanisme D'action
The mechanism of action of methyl 3-[[3-(trifluoromethyl)phenyl]carbamoylsulfanyl]propanoate involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Methyl 3-[[3-(trifluoromethyl)phenyl]carbamoylsulfanyl]propanoate can be compared with other similar compounds, such as:
- Methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate:
- 3-(Trifluoromethyl)phenyl isocyanate:
- Trifluoromethyl-containing compounds:
Propriétés
Numéro CAS |
78614-24-1 |
|---|---|
Formule moléculaire |
C12H12F3NO3S |
Poids moléculaire |
307.29 g/mol |
Nom IUPAC |
methyl 3-[[3-(trifluoromethyl)phenyl]carbamoylsulfanyl]propanoate |
InChI |
InChI=1S/C12H12F3NO3S/c1-19-10(17)5-6-20-11(18)16-9-4-2-3-8(7-9)12(13,14)15/h2-4,7H,5-6H2,1H3,(H,16,18) |
Clé InChI |
ZBNSNABCOCGUAA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCSC(=O)NC1=CC=CC(=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-[2-(1-Methyl-9h-carbazol-2-yl)ethyl]formamide](/img/structure/B14018497.png)






![2-(2,5-Difluoro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14018554.png)
![1-[2-(2-Phenylethynyl)phenyl]-2,3-butadien-1-one](/img/structure/B14018562.png)
![3-[2-(6-Aminopurin-9-yl)ethoxy]propane-1,2-diol](/img/structure/B14018573.png)



![4-[2-Oxo-2-(2-oxocyclopentyl)ethyl]piperidine-2,6-dione](/img/structure/B14018597.png)
